Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane
Overview
Description
Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane is an organophosphorus compound that features a phosphorus atom bonded to three phenyl groups and a benzyl group substituted with a triphenylphosphoranyl methyl group. This compound is part of the broader class of phosphoranes, which are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane typically involves the reaction of triphenylphosphine with a suitable benzyl halide under basic conditions. Common bases used in this reaction include butyllithium or potassium tert-butoxide. The reaction proceeds through the formation of a phosphonium salt intermediate, which is then deprotonated to yield the desired phosphorane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Solvent choice, temperature control, and purification steps such as recrystallization or chromatography are critical to the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted triphenylphosphines depending on the electrophile used.
Scientific Research Applications
Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction for the formation of alkenes.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological phosphine interactions.
Industry: The compound is used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphorus atom can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis. The compound can also interact with biological molecules, influencing enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methylenetriphenylphosphorane: Another phosphorane used in the Wittig reaction.
Triphenylphosphine: A common reagent in organic synthesis and a precursor to various phosphoranes.
Triphenylphosphine oxide: A product of the oxidation of triphenylphosphine.
Uniqueness
Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other phosphoranes. Its ability to participate in a wide range of chemical reactions makes it a valuable tool in both academic and industrial research.
Biological Activity
Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article reviews the compound's biological interactions, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is characterized by a phosphorus atom bonded to three phenyl groups and a benzyl group that is substituted with a triphenylphosphoranyl methyl group. This unique structure allows it to participate in various chemical reactions and biological processes, particularly in enzyme interactions and cellular mechanisms.
The biological activity of this compound primarily arises from its ability to act as a nucleophile or electrophile . The phosphorus atom can form stable bonds with various biological molecules, influencing enzyme activities and cellular processes.
- Enzyme Interaction : The compound has been utilized as a probe in studies examining enzyme mechanisms, particularly those involving phosphine interactions with biological systems.
- Influence on Cellular Processes : It can modulate cellular signaling pathways by interacting with phospholipid membranes or proteins, potentially affecting processes like cell proliferation and apoptosis.
Case Studies and Experimental Evidence
- Enzyme Mechanism Studies : Research has demonstrated that this compound can inhibit certain enzymes by forming stable complexes, thus altering their activity. For instance, studies have shown its application in understanding the catalytic mechanisms of phosphatases and kinases.
- Biological Activity Assessment : In vitro assays have indicated that this compound exhibits cytotoxic effects on specific cancer cell lines, suggesting potential applications in cancer therapy. The precise mechanisms remain under investigation but are believed to involve disruption of cellular signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related phosphoranes:
Compound Name | Structure | Biological Activity |
---|---|---|
Triphenylphosphine | Common reagent in organic synthesis; limited direct biological activity | |
Methylenetriphenylphosphorane | Used in Wittig reactions; less studied for biological activity | |
Triphenylphosphine oxide | Exhibits some bioactivity but primarily serves as an oxidized form of triphenylphosphine |
The unique substitution pattern of this compound provides distinct reactivity profiles compared to these compounds, making it a valuable tool for both academic research and potential therapeutic applications.
Properties
IUPAC Name |
triphenyl-[[3-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H38P2/c1-7-22-39(23-8-1)45(40-24-9-2-10-25-40,41-26-11-3-12-27-41)35-37-20-19-21-38(34-37)36-46(42-28-13-4-14-29-42,43-30-15-5-16-31-43)44-32-17-6-18-33-44/h1-34H,35-36H2/q+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHKLYJSULLEOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H38P2+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145472 | |
Record name | Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10273-74-2, 128243-44-7 | |
Record name | (1,3-Bis(triphenylphosphoniomethyl)benzene)dibromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010273742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Bis(triphenylphosphoniomethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128243447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (benzene-1,4-diyldimethanediyl)bis(triphenylphosphonium) dibromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-BIS(TRIPHENYLPHOSPHONIOMETHYL)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VU5CH68Y87 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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